![molecular formula C8H16ClN B1492388 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 2098158-77-9](/img/structure/B1492388.png)
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
Overview
Description
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
The synthesis of piperidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
The molecular structure of piperidine, a base structure for 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) .Chemical Reactions Analysis
Piperidine derivatives, including 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, are used as intermediates in various chemical reactions. For instance, they are used in the generation of compound libraries based on sub-reactions of an Ugi multicomponent reaction (MCR) .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine, a base structure for 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, include a molecular weight of 85.1475, a boiling point of 79 °C (174 °F; 352 K), and a flash point of 91 °C (196 °F; 364 K) .Scientific Research Applications
Synthesis of Substituted Piperidines
Piperidine derivatives are often used in the synthesis of various substituted piperidines, which have applications in medicinal chemistry due to their presence in numerous pharmacologically active compounds .
Formation of Spiropiperidines
Spiropiperidines, which are formed from piperidine derivatives, are explored for their unique chemical properties and potential use in drug discovery and development .
Creation of Condensed Piperidines
Condensed piperidines are another class of compounds derived from piperidine derivatives, and they are studied for their applications in organic synthesis and pharmaceuticals .
Production of Piperidinones
Piperidinones, which can be synthesized from piperidine derivatives, are valuable intermediates in organic synthesis and have potential therapeutic applications .
Anticancer Applications
Some piperidine derivatives have been studied for their anticancer properties, such as inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .
Pharmacological Properties
Piperidine derivatives exhibit a range of pharmacological properties, including acting as ligands for receptors or enzymes, which can be leveraged in the design of new drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-prop-1-enyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-8-4-6-9-7-5-8;/h2-3,8-9H,4-7H2,1H3;1H/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCTNUABMBOEP-SQQVDAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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